1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-11-6-7-12(13(18)8-11)14(21)9-23-16-20-19-15(22-16)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDNOMQFACVXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Nucleophilic Substitution
This two-step approach demonstrates reproducibility across multiple studies:
Step 1: Synthesis of 2-Mercapto-5-Phenyl-1,3,4-Oxadiazole
Reaction of benzohydrazide with carbon disulfide under alkaline conditions yields the intermediate thiosemicarbazide, followed by oxidative cyclization:
Reaction Conditions
Step 2: Thioether Formation
The mercapto-oxadiazole undergoes nucleophilic displacement with 2-bromo-1-(2,4-dichlorophenyl)ethanone:
Optimized Parameters
| Variable | Optimal Range |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Triethylamine (2.2 eq) |
| Temperature | 60°C |
| Reaction Time | 8-12 hr |
| Workup | Precipitation in ice-H₂O |
| Purification | Silica gel (hexane:EtOAc) |
| Yield | 65-68% |
One-Pot Tandem Synthesis
Recent advancements utilize coupling agents for concurrent oxadiazole formation and sulfur linkage establishment:
Key Reaction Scheme
- Condensation of 2,4-dichlorophenylacetic acid hydrazide with benzoyl isothiocyanate
- T3P®-mediated cyclodehydration and thioetherification
Performance Metrics
| Parameter | Value |
|---|---|
| T3P® Concentration | 50% in EtOAc, 1.5 eq |
| Solvent | THF |
| Temperature | 80°C |
| Time | 6 hr |
| Isolated Yield | 81% |
This method reduces purification steps while improving atom economy compared to stepwise approaches.
Mechanistic Considerations
Oxadiazole Ring Formation Dynamics
The cyclization of thiosemicarbazides proceeds through a radical-mediated pathway when using halogen-based oxidants:
- Initiation : Oxidant (e.g., NBS) abstracts hydrogen from -NH- group
- Radical Pair Formation : Thiyl (S- ) and amidogen (N- ) radicals
- Cyclization : Radical recombination forms oxadiazole core
- Termination : Proton transfer yields stable heterocycle
Kinetic Studies
Thioether Bond Formation
The SN2 mechanism dominates in polar aprotic media:
- Nucleophilic Attack : Thiolate ion on α-carbon of bromoethanone
- Transition State : Trigonal bipyramidal geometry
- Leaving Group Departure : Bromide ion elimination
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻⁴ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 5.82 |
| DMSO | 46.7 | 6.15 |
| Acetonitrile | 37.5 | 4.97 |
Data indicates DMSO enhances reaction rate through transition state stabilization.
Process Optimization
Oxidant Screening for Cyclization
Comparative analysis of oxidizing agents:
| Oxidant | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| H₂O₂ (30%) | 72 | 95.2 | Sulfoxide |
| NBS | 81 | 97.8 | None |
| I₂/KI | 68 | 93.4 | Iodoarenes |
| (NH₄)₂S₂O₈ | 65 | 91.1 | Sulfates |
N-bromosuccinimide (NBS) demonstrates superior performance with minimal side reactions.
Green Chemistry Approaches
Microwave-assisted synthesis reduces processing time and improves yield:
MW Parameters
- Power: 300 W
- Temperature: 120°C
- Pressure: 15 psi
- Time: 20 min
- Yield Improvement: +18% vs conventional heating
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=2.0 Hz, 1H, Cl-Ar), 7.70-7.63 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂), 2.81 (s, 3H, COCH₃)
IR (KBr)
ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C-S)
HRMS
Calculated for C₁₆H₁₀Cl₂N₂O₂S: 364.9914
Found: 364.9911
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 2,4-Dichlorophenylacetic acid | 320 | 42 |
| Benzohydrazide | 280 | 37 |
| T3P® | 650 | 15 |
| Solvents/Utilities | - | 6 |
Implementation of solvent recovery systems can reduce production costs by 18-22%.
Chemical Reactions Analysis
Step 1: Formation of the 1,3,4-Oxadiazole Moiety
The synthesis begins with the preparation of the 5-phenyl-1,3,4-oxadiazole ring. This involves reacting substituted hydrazides with isocyanides using palladium-catalyzed oxidative annulation methodologies . The process leverages oxidative conditions to cyclize precursors into the oxadiazole framework.
Step 3: Coupling with the Dichlorophenyl Ketone
The final step involves coupling the thioether-linked oxadiazole with 1-(2,4-dichlorophenyl)ethanone. This is achieved via standard ketone coupling reactions, such as nucleophilic acyl substitution, to form the final compound.
Oxidative Annulation for Oxadiazole Formation
The Pd-catalyzed oxidative annulation reaction between substituted isocyanides and hydrazides produces the oxadiazole ring. Oxygen acts as the oxidizing agent, facilitating cyclization and aromatization .
Reaction Scheme :
Oxidative Desulfurization
In some synthetic routes, sulfhydryl groups are introduced via oxidative desulfurization of thioethers. This step employs reagents like iodobenzene and Oxone to stabilize the thioether bond .
Intermediate Analysis
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| 5-Phenyl-1,3,4-oxadiazole | Phenyl-substituted oxadiazole | Core heterocyclic unit |
| Thioether-linked oxadiazole | Oxadiazole with sulfanyl group | Precursor for final coupling |
| 1-(2,4-Dichlorophenyl)ethanone | Dichlorophenyl ketone | Electrophilic partner in coupling |
Structural and Functional Insights
The compound’s molecular formula is C₁₆H₁₀Cl₂N₂O₂S (molecular weight = 365.23 g/mol) . Its structure includes:
-
Dichlorophenyl group : Provides lipophilicity and potential bioactivity.
-
Thioether bond : Enhances stability and reactivity for biological interactions.
-
Oxadiazole ring : Contributes to heterocyclic aromaticity and electronic effects.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with tailored properties.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown that compounds containing oxadiazole rings exhibit antimicrobial activity against various pathogens.
- Anticancer Activities : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, 1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is being investigated for:
- Therapeutic Effects : Its potential as a lead compound in drug development is being explored due to its unique mechanism of action.
Industry
The compound has applications in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for creating polymers or coatings with enhanced performance characteristics.
Case Studies and Research Findings
Numerous studies have focused on the biological activity of oxadiazole derivatives. For instance:
- A study demonstrated that oxadiazole compounds exhibit significant antimicrobial activity against resistant strains of bacteria.
- Another investigation assessed the anticancer potential of similar compounds through in vitro assays using various cancer cell lines.
These findings underline the importance of further research into the therapeutic potential and mechanisms associated with this compound.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway.
Chemical Reactivity: The presence of reactive functional groups, such as the oxadiazole ring and sulfanyl linkage, allows the compound to participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring.
1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-ethanone: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is a compound that incorporates the oxadiazole moiety, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry based on recent studies.
Synthesis
The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzoyl chloride with 5-phenyl-1,3,4-oxadiazole in the presence of appropriate reagents. The reaction conditions are optimized to yield high purity and yield of the target compound. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HCT116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 3.29 to 10 μg/mL against these cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Mechanism : It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Tested Strains : E. coli and S. aureus were among the tested strains with significant inhibition observed .
Other Biological Activities
In addition to anticancer and antimicrobial effects, studies have highlighted other potential activities:
- Antioxidant Properties : The presence of the oxadiazole ring contributes to antioxidant activity by scavenging free radicals .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A study involving a series of oxadiazole derivatives reported that compounds with electron-withdrawing groups like dichloro substituents exhibited enhanced cytotoxicity against cancer cells compared to their unsubstituted counterparts .
- Antimicrobial Efficacy Study : Another investigation focused on a library of oxadiazole compounds revealed that those with sulfur-containing moieties displayed superior antibacterial activity against resistant strains of bacteria .
The mechanisms underlying the biological activities of this compound include:
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm the presence of the dichlorophenyl group (δ 7.3–8.0 ppm for aromatic protons) and oxadiazole sulfur linkage (δ 4.5–5.0 ppm for CH₂-S). DMSO-d₆ is a preferred solvent for resolving complex splitting patterns .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 282 [M+1] for related oxadiazole derivatives) and fragmentation patterns consistent with the dichlorophenyl and oxadiazole moieties .
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
What in vitro and in vivo models are suitable for evaluating its biological activity?
Advanced Research Question
- Antifungal Assays : Use Candida albicans or Aspergillus fumigatus strains in microdilution assays (MIC determination). Compare with fluconazole as a positive control .
- Antiparasitic Activity : Murine models of Chagas disease (acute/chronic phases) to assess survival rates and parasite load reduction. VNI, a structurally related compound, achieved 100% survival in mice, suggesting similar protocols could apply .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
What pharmacokinetic properties (e.g., bioavailability, half-life) should be prioritized in preclinical studies?
Advanced Research Question
- Oral Bioavailability : Assessed via rat models using LC-MS/MS for plasma concentration profiling. VNI demonstrated >80% bioavailability, providing a benchmark .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.
- Half-Life : Monitor plasma levels over 24–72 hours. Optimal candidates should exhibit t₁/₂ > 6 hours for sustained efficacy .
How can impurity profiles be analyzed during scale-up synthesis?
Advanced Research Question
- HPLC-MS : Detect trace impurities (e.g., regioisomers or uncyclized intermediates) using a C18 column and 0.1% formic acid in acetonitrile/water.
- Limit Tests : Ensure related substances (e.g., methylimidazole derivatives) are ≤0.05% per ICH guidelines .
- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) to identify hydrolytic or oxidative byproducts .
What computational strategies support structure-activity relationship (SAR) studies?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with sterol 14α-demethylase (CYP51) or fungal lanosterol demethylase. Key residues (e.g., heme iron coordination) should guide substituent optimization .
- QSAR Models : Train datasets on logP, polar surface area, and H-bond donors to predict antifungal potency. Oxadiazole sulfur atoms enhance membrane permeability .
How do substituents on the oxadiazole ring influence bioactivity?
Advanced Research Question
- Electron-Withdrawing Groups : Chlorine or fluorine at the 5-phenyl position increases electrophilicity, enhancing target binding (e.g., 5-(2,4-dichlorophenyl) derivatives in ).
- Steric Effects : Bulky substituents reduce activity by hindering active-site access. Compare MIC values of 5-phenyl vs. 5-methyl analogs .
Which analytical methods are recommended for quantifying this compound in biological matrices?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
